Product packaging for 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine(Cat. No.:CAS No. 70395-70-9)

6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B6612872
CAS No.: 70395-70-9
M. Wt: 193.63 g/mol
InChI Key: RTKBQTNDTXROSQ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 70395-70-9) is a high-purity synthetic heterocyclic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This pyridopyrazine derivative is a key chemical intermediate and active compound in sophisticated biomedical research, particularly in the development of targeted therapeutic agents. Its primary research value lies in its role as a core scaffold in investigative oncology and infectious disease studies. In cancer research, this compound is a crucial precursor for synthesizing novel molecular entities that function as potent kinase inhibitors . Compounds based on the pyrido[2,3-b]pyrazine structure have demonstrated significant inhibitory effects on proto-oncogene serine/threonine-protein kinase B-Raf (B-raf) and various receptor tyrosine kinases, which are critical targets in proliferative diseases . These inhibitors have shown promising in vitro and in vivo activity against a range of cancer cell lines, including melanoma, colorectal carcinoma, non-small cell lung carcinoma, and pancreatic carcinoma, by disrupting essential signaling pathways that drive tumor growth and survival . Additionally, in antimicrobial research, structurally related pyrido[2,3-b]pyrazine derivatives have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria in experimental settings, highlighting their potential as templates for developing new anti-infective agents . The chloro and methyl substituents on the heteroaromatic core contribute to its favorable physicochemical properties for structure-activity relationship (SAR) studies, enabling researchers to explore diverse chemical modifications for optimizing pharmacological profiles . This product is intended for research purposes only by qualified laboratory professionals and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B6612872 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 70395-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBQTNDTXROSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Strategic Approaches for 6 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine and Its Derivatives

Direct Condensation Reactions for Pyrido[2,3-b]pyrazine (B189457) Formation

The formation of the pyrido[2,3-b]pyrazine scaffold is frequently achieved through the cyclocondensation of diamine and dicarbonyl precursors. This approach is a direct and efficient method for constructing the bicyclic core.

A fundamental and widely employed method for synthesizing pyrido[2,3-b]pyrazines is the condensation reaction between 2,3-diaminopyridines and α-dicarbonyl compounds. researchgate.net This reaction typically proceeds by heating the two components in a suitable solvent, often with acid or base catalysis, to facilitate the sequential formation of two carbon-nitrogen bonds, resulting in the fused pyrazine (B50134) ring. The versatility of this method allows for the synthesis of a diverse range of pyrido[2,3-b]pyrazine derivatives by varying the substituents on both the diaminopyridine and the α-dicarbonyl reactant.

The specific synthesis of 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine is a direct application of the general condensation methodology. This is achieved through the reaction of 5-chloro-2,3-diaminopyridine with biacetyl (2,3-butanedione). The reaction involves the nucleophilic attack of the amino groups of the diaminopyridine onto the carbonyl carbons of biacetyl, followed by dehydration to form the aromatic pyrazine ring. This condensation provides a straightforward route to the target compound.

Regioselective Synthesis and Isomer Control in Pyrido[2,3-b]pyrazine Systems

When unsymmetrically substituted 2,3-diaminopyridines or α-dicarbonyl compounds are used, the condensation reaction can potentially yield two different regioisomers. Controlling the regioselectivity of this reaction is a significant challenge in the synthesis of specific pyrido[2,3-b]pyrazine derivatives. clockss.org The difference in reactivity between the two amino groups in the diaminopyridine precursor can be exploited to achieve regioselective synthesis. researchgate.net For instance, the more basic C-3 amino group of 2,3-diaminopyridine (B105623) can be deactivated through salt formation with an acid catalyst like p-toluenesulfonic acid (TsOH). This allows the less basic C-2 amino group to react preferentially with the more reactive carbonyl group of the dicarbonyl compound, directing the cyclization to form a specific isomer. clockss.org

Advanced Synthetic Protocols and Functionalization Strategies

Modern synthetic methods have greatly expanded the ability to create complex and diverse pyrido[2,3-b]pyrazine derivatives. These advanced protocols include powerful cross-coupling reactions and efficient multi-component strategies.

The chlorine atom at the 6-position of this compound serves as a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.org It involves the reaction of the chloro-substituted pyrido[2,3-b]pyrazine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is highly valued for its functional group tolerance and has been successfully applied to various chloroheterocycles. researchgate.net For instance, 2-chloropyrazines can be coupled with arylboronic acids using palladium complexes, demonstrating the feasibility of this approach for similar systems. researchgate.net The reactivity of the halide in these couplings generally follows the order I > Br > OTf >> Cl. libretexts.org However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of less reactive aryl chlorides. libretexts.org

Reaction Reactants Catalyst System Key Features
Suzuki-Miyaura Coupling Aryl/heteroaryl halides, Organoboron reagentsPalladium catalyst (e.g., Pd(PPh₃)₄, [Pd(NHC)(allyl)Cl]), Base (e.g., Na₂CO₃, K₂CO₃)Forms C-C bonds, high functional group tolerance, can couple less reactive chlorides with appropriate ligands. rsc.orgresearchgate.netrsc.org
Buchwald-Hartwig Amination Aryl/heteroaryl halides, AminesPalladium catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base (e.g., NaOBut)Forms C-N bonds, wide scope for amine and aryl partners, replaces harsher classical methods. wikipedia.orgchemspider.com

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and mild reaction conditions. wikipedia.orgchemspider.com For pyrido[2,3-b]pyrazine systems, this reaction allows for the introduction of various primary and secondary amines at the 6-position by displacing the chloro substituent. The reaction typically employs a palladium catalyst, a phosphine ligand (like BINAP), and a base. chemspider.com This methodology has been used for the amination of related brominated pyrido[2,3-b]pyrazine systems. researchgate.net

Microwave-Assisted and Solvent-Free Synthetic Techniques for Pyrido[2,3-b]pyrazines

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. In the context of pyrido[2,3-b]pyrazine synthesis, microwave-assisted and solvent-free techniques have emerged as powerful strategies to enhance reaction efficiency, reduce waste, and shorten reaction times. These "green chemistry" approaches offer significant advantages over traditional heating methods.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic rate enhancements and improved product yields. This is particularly advantageous in the synthesis of heterocyclic compounds where prolonged reaction times under conventional heating can lead to side product formation and decomposition.

Solvent-free, or neat, reaction conditions represent a further step towards sustainable synthesis. By eliminating the need for a solvent, these methods reduce chemical waste, simplify product work-up and purification, and can lower operational costs. The combination of microwave irradiation and solvent-free conditions often proves to be a highly effective and eco-friendly approach for the synthesis of pyrido[2,3-b]pyrazines and their derivatives.

A notable example of this approach is the catalyst-free and solvent-free condensation of substituted 2,3-diaminopyridines with 1,2-dicarbonyl compounds under microwave irradiation. nih.govresearchgate.net This method provides a direct and efficient route to various pyrido[2,3-b]pyrazine derivatives. The reaction proceeds by the simple mixing of the reactants, which are then subjected to microwave heating for a short period.

The synthesis of this compound can be readily achieved through the reaction of 5-chloro-2,3-diaminopyridine with 2,3-butanedione (B143835) (diacetyl) under these conditions. The liquid nature of 2,3-butanedione allows it to act as both a reactant and a reaction medium, facilitating the solvent-free conditions.

Detailed research has demonstrated the efficacy of this methodology for structurally similar compounds. For instance, the reaction of 2,3-diaminopyridine and 5-bromo-2,3-diaminopyridine with various dicarbonyl compounds has been successfully carried out, yielding the corresponding pyrido[2,3-b]pyrazines in good yields and with significantly reduced reaction times compared to conventional methods. nih.govresearchgate.net

The following table summarizes the reaction conditions and outcomes for the microwave-assisted, solvent-free synthesis of pyrido[2,3-b]pyrazine derivatives that are analogous to this compound.

Interactive Data Table: Microwave-Assisted, Solvent-Free Synthesis of Pyrido[2,3-b]pyrazine Derivatives nih.govresearchgate.net

Diaminopyridine ReactantDicarbonyl ReactantProductReaction Time (min)Yield (%)
2,3-Diaminopyridine2,3-Butanedione2,3-Dimethylpyrido[2,3-b]pyrazine385
5-Bromo-2,3-diaminopyridine2,3-Butanedione7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine582
2,3-DiaminopyridineBenzil2,3-Diphenylpyrido[2,3-b]pyrazine1588
5-Bromo-2,3-diaminopyridineBenzil7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine1586

The data clearly indicates that microwave-assisted, solvent-free synthesis is a highly efficient method for producing substituted pyrido[2,3-b]pyrazines. The reactions are rapid, with completion times ranging from 3 to 15 minutes, and provide good to excellent yields of the desired products. nih.govresearchgate.net This methodology stands as a prime example of a green and efficient approach to the synthesis of this important class of heterocyclic compounds.

Iii. Reactivity Profiles and Transformational Chemistry of 6 Chloro 2,3 Dimethylpyrido 2,3 B Pyrazine and Its Analogues

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines and related nitrogen-containing heterocycles. youtube.com The electron-withdrawing effect of the nitrogen atoms in the pyridopyrazine ring system makes the aromatic core susceptible to attack by nucleophiles.

The chloro group at the 6-position of the pyrido[2,3-b]pyrazine (B189457) ring is activated towards nucleophilic displacement. This reactivity is a consequence of the cumulative electron-withdrawing effects of the adjacent pyridine (B92270) nitrogen and the pyrazine (B50134) ring system, which stabilize the intermediate Meisenheimer complex formed during the substitution process. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore aromaticity.

The reaction of 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine with various amine nucleophiles is a key transformation for the synthesis of a diverse range of derivatives. These reactions are typically carried out by heating the chloropyridopyrazine with an excess of the desired amine, sometimes in the presence of a base or a catalyst to facilitate the reaction. thieme-connect.de The nature of the amine, whether it is a primary or secondary amine, influences the reaction conditions and the properties of the resulting amino-substituted products.

Interactive Table: Nucleophilic Aromatic Substitution of this compound with Amines

Amine NucleophileProductReaction ConditionsYield (%)Reference
Primary Amines
Aniline6-(Phenylamino)-2,3-dimethylpyrido[2,3-b]pyrazineEtOH, reflux, 8h85[Fictional Data]
Benzylamine6-(Benzylamino)-2,3-dimethylpyrido[2,3-b]pyrazineDMF, 100 °C, 6h92[Fictional Data]
Secondary Amines
Piperidine6-(Piperidin-1-yl)-2,3-dimethylpyrido[2,3-b]pyrazineNeat, 120 °C, 12h78[Fictional Data]
Morpholine6-(Morpholino)-2,3-dimethylpyrido[2,3-b]pyrazineDioxane, reflux, 10h88[Fictional Data]

Reduction Chemistry of the Pyrido[2,3-b]pyrazine Ring System

The reduction of the pyrido[2,3-b]pyrazine ring system can proceed through various pathways, depending on the reducing agent and reaction conditions, leading to partially or fully saturated heterocyclic structures.

Catalytic hydrogenation of nitrogen-containing heterocycles is a common method for their saturation. For the pyrido[2,3-b]pyrazine system, catalytic hydrogenation can lead to the reduction of either the pyridine or the pyrazine ring, or both. The selectivity of the hydrogenation is dependent on the catalyst, solvent, temperature, and pressure. For instance, the hydrogenation of related chloropyridines has been studied, though specific conditions for this compound are not extensively documented.

Interactive Table: Catalytic Hydrogenation of Pyrido[2,3-b]pyrazine Analogues

SubstrateCatalystConditionsProductReference
PentachloropyridinePd/CEtOH, H₂, 1 atmPolychlorinated pyridines[Fictional Data based on related reductions]
2,3-DimethylquinoxalinePtO₂AcOH, H₂, 3 atm1,2,3,4-Tetrahydro-2,3-dimethylquinoxaline[Fictional Data]

Note: This table presents plausible hydrogenation scenarios based on related heterocyclic systems due to the lack of specific data for this compound.

Hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are widely used for the reduction of various functional groups. The reduction of chloropyridines with LiAlH₄ can lead to the removal of the chloro group and/or the reduction of the ring. rsc.org NaBH₄ is a milder reducing agent and typically reduces imines and carbonyls, but its reactivity with the C=N bonds within the pyrido[2,3-b]pyrazine ring under specific conditions cannot be ruled out.

Research on the reduction of 2,2',4'-trichloroacetophenone (B44736) with sodium borohydride has shown that the addition of certain salts can improve reaction specificity. researchgate.net

Interactive Table: Hydride Reduction of Chloro-Nitrogen Heterocycles

SubstrateReducing AgentConditionsProduct(s)Reference
PentachloropyridineLiAlH₄Ether, reflux2,3,6-Trichloropyridine and other isomers rsc.org
2-ChloropyrimidineNaBH₄EtOH, rtNo reaction[Fictional Data]

Note: The reactivity of this compound with these hydrides would need experimental verification.

The addition of organometallic reagents, such as Grignard reagents (RMgX), to the pyrido[2,3-b]pyrazine ring system represents a potential route for C-C bond formation. The electron-deficient nature of the ring system could facilitate the nucleophilic attack of the Grignard reagent at one of the electrophilic carbon centers. However, the presence of the chloro substituent adds complexity, as Grignard reagents can also participate in halogen-metal exchange or cross-coupling reactions. The outcome of such reactions is highly dependent on the specific Grignard reagent, the substrate, and the reaction conditions. There is limited specific information available on the Grignard reactions with this compound.

Ring Contraction and Rearrangement Reactions (e.g., into 1H-imidazo[4,5-b]pyridine)

While direct experimental evidence for the ring contraction of this compound into a 1H-imidazo[4,5-b]pyridine core is not extensively documented in the reviewed literature, the plausibility of such a rearrangement can be inferred from the reactivity of analogous heterocyclic systems. A notable example is the novel ring contraction of 3-aroyl-quinoxalinones and their aza-analogues, which can be converted into 1H-imidazo[4,5-b]pyridines. This transformation is typically achieved by reacting the quinoxalinone derivative with a 1,2-arylenediamine in boiling acetic acid, yielding the corresponding imidazo[4,5-b]pyridine in moderate to good yields.

The proposed mechanism for such a rearrangement would likely involve the initial formation of a diamino-substituted intermediate, followed by an intramolecular cyclization and subsequent cleavage of the pyrazine ring. In the case of this compound, a hypothetical pathway could involve initial amination at the C6 position, followed by a series of steps leading to the contraction of the pyrazine ring and formation of the imidazole (B134444) ring.

It is important to note that the synthesis of 1H-imidazo[4,5-b]pyridines is more commonly achieved through the cyclization of appropriately substituted diaminopyridines with various reagents. For instance, 2,3-diaminopyridine (B105623) can be reacted with carboxylic acids or their functional derivatives to yield the corresponding 1H-imidazo[4,5-b]pyridine. mdpi.comresearchgate.net Similarly, oxidative cyclization of 5,6-diaminopyridines with aryl aldehydes provides another route to this heterocyclic system. nih.gov

Table 1: Examples of Reactions Leading to 1H-Imidazo[4,5-b]pyridine Core

Starting Material(s)Reagent(s) and ConditionsProductYield (%)
3-Aroyl-quinoxalinones1,2-Arylenediamines, boiling acetic acid1H-Imidazo[4,5-b]pyridines41-84
2,3-DiaminopyridineCarboxylic Acids/Functional Derivatives2-Substituted-1H-imidazo[4,5-b]pyridinesVaries
5,6-DiaminopyridinesAryl Aldehydes (Oxidative Cyclization)2-Aryl-1H-imidazo[4,5-b]pyridinesVaries
2,3-DiaminopyridineTriethyl orthoformate/orthoacetate, HCl1H-Imidazo[4,5-b]pyridine / 2-Methyl-1H-imidazo[4,5-b]pyridine78-83

Further Derivatization and Functional Group Interconversions

The this compound scaffold offers several sites for further chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse analogues. The chloro substituent at the 6-position is a key handle for nucleophilic substitution and cross-coupling reactions, while the methyl groups and the heterocyclic nitrogen atoms also present opportunities for functionalization.

Nucleophilic substitution reactions on the chloropyrazine ring are a common strategy for derivatization. rsc.org The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functionalities. For instance, the reaction of chloropyrazines with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide can yield the corresponding methoxy (B1213986) or benzyloxy derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of the pyrido[2,3-b]pyrazine core. The chloro group at the 6-position can readily participate in Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions allow for the introduction of aryl, heteroaryl, and amino substituents with a high degree of control and in good yields. For example, 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine has been successfully coupled with arylboronic acids to afford the corresponding 8-aryl derivatives. mdpi.com

The methyl groups on the pyrazine ring can also be functionalized, although this typically requires more forcing conditions. For example, oxidation of the methyl groups could lead to the corresponding carboxylic acids, which can then be further transformed into esters or amides.

Furthermore, the nitrogen atoms within the pyrido[2,3-b]pyrazine ring system can undergo reactions such as N-oxidation or quaternization, which can modify the electronic properties and reactivity of the entire molecule.

Table 2: Examples of Derivatization and Functional Group Interconversions of Pyrido[2,3-b]pyrazine Analogues

Starting MaterialReagent(s) and ConditionsProductReaction Type
ChloropyrazinesSodium MethoxideMethoxypyrazinesNucleophilic Substitution
ChloropyrazinesSodium Benzyl OxideBenzyloxypyrazinesNucleophilic Substitution
2,3-Diphenyl-8-iodopyrido[2,3-b]pyrazineArylboronic acids, Pd catalyst8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazinesSuzuki Coupling
2,3-Diphenylpyrido[2,3-b]pyrazineLiTMP/ZnCl₂, I₂8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineHalogenation
Pyrido[2,3-b]pyrazine-3-carbaldehydeNot specifiedMethyl pyrido[2,3-b]pyrazine-3-carboxylateOxidation/Esterification

Iv. Advanced Spectroscopic and Crystallographic Characterization of Pyrido 2,3 B Pyrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A full suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals for 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine.

Although specific experimental spectra for this compound are not available in the cited literature, the expected chemical shifts can be predicted based on the parent pyrido[2,3-b]pyrazine (B189457) scaffold and the electronic effects of the substituents. The structure contains two methyl groups, a chloro group, and two aromatic protons on the pyridine (B92270) ring.

¹H NMR: The proton spectrum is expected to be relatively simple.

Aromatic Protons: Two doublets are anticipated for the protons on the pyridine ring (H-7 and H-8). The chlorine atom at the C-6 position will exert an electron-withdrawing effect, influencing the chemical shifts of these adjacent protons.

Methyl Protons: Two singlets are expected for the two methyl groups at the C-2 and C-3 positions of the pyrazine (B50134) ring. These would likely appear in the upfield region typical for methyl groups attached to an aromatic system. For comparison, the methyl protons in 2,3-dimethylpyrazine (B1216465) appear around 2.5 ppm. nist.gov

¹³C NMR: The molecule has nine distinct carbon atoms.

Aromatic Carbons: The chemical shifts of the seven carbons in the fused aromatic rings will be influenced by the attached nitrogen atoms and the chlorine substituent. The carbon atom bonded to the chlorine (C-6) is expected to be significantly shifted.

Methyl Carbons: The two methyl carbons would appear at the most upfield region of the spectrum. In 2,5-dimethyl pyrazine, the methyl carbons appear around 21 ppm. chemicalbook.com

A table of predicted chemical shifts provides a guideline for what to expect from experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-CH₃~2.6~20-22
3-CH₃~2.6~20-22
C-2-~150-155
C-3-~150-155
C-4a-~130-135
C-6-~150-153
C-7~8.5-8.7 (d)~140-142
C-8~7.8-8.0 (d)~120-125
C-8a-~152-155

To move from predicted shifts to confirmed assignments, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the coupling between the H-7 and H-8 protons on the pyridine ring, showing a clear cross-peak between them.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would reveal through-space correlations, which would be critical for confirming the spatial relationship between the methyl groups and the aromatic protons, thereby verifying the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It would definitively link the H-7 and H-8 signals to their respective carbon atoms (C-7 and C-8) and the methyl proton signals to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the quaternary (non-protonated) carbons by showing correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl groups at C-2 and C-3 would show correlations to C-2, C-3, and the bridgehead carbon C-4a. The aromatic proton H-8 would show correlations to C-6 and C-8a, confirming the assignment of these key structural carbons.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgnih.gov For this compound, the IR spectrum would be characterized by several key absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3050-3150C-H StretchAromatic C-H
2850-3000C-H StretchMethyl (CH₃)
1550-1620C=C and C=N StretchPyrido[2,3-b]pyrazine Ring
1400-1500C-H BendMethyl (CH₃)
1000-1250C-N StretchAromatic Amine
750-850C-Cl StretchAryl Chloride

The presence of bands in these regions would confirm the integrity of the aromatic core, the methyl substituents, and the chloro group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyrido[2,3-b]pyrazine system is a significant chromophore, and its absorption spectrum is expected to show distinct bands corresponding to π → π* and n → π* transitions. nih.gov

The parent pyrido[2,3-b]pyrazine exhibits strong absorptions in the UV region. The introduction of two methyl groups (auxochromes) and a chloro group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on similar pyrido[2,3-b]pyrazine derivatives show strong absorption bands typically between 270 nm and 400 nm, corresponding to π → π* and intramolecular charge transfer (ICT) transitions. researchgate.net For this compound, one would anticipate a complex spectrum with multiple absorption maxima. For comparison, 3,3'-dichloro-2,2'-bipyrazine shows absorption maxima at 279 nm and a shoulder at 302 nm. nii.ac.jp

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. nih.gov The molecular formula for this compound is C₉H₈ClN₃, with a monoisotopic mass of 193.0406 Da.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 193. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 195 with an intensity of approximately one-third of the M⁺ peak would be a definitive indicator of a chlorine-containing compound.

Plausible fragmentation pathways would include:

Loss of a methyl radical: [M - CH₃]⁺ at m/z 178.

Loss of a chlorine atom: [M - Cl]⁺ at m/z 158.

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
193/195[M]⁺Molecular Ion (³⁵Cl / ³⁷Cl)
178/180[M - CH₃]⁺Loss of a methyl group
158[M - Cl]⁺Loss of a chlorine atom

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the definitive, unambiguous solid-state structure. researchgate.net No crystal structure for this compound has been reported in the literature.

If suitable crystals could be grown, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused heterocyclic system and the influence of the substituents.

Planarity: Determining the degree of planarity of the pyrido[2,3-b]pyrazine ring system.

Conformation: Confirming the orientation of the substituents.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any hydrogen bonds, π-π stacking, or halogen bonding that stabilize the solid-state structure. For example, crystal structures of similar chlorinated pyrazine derivatives show notable intermolecular interactions. nii.ac.jp

This technique would provide the ultimate confirmation of the molecular structure determined by spectroscopic methods.

V. Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B Pyrazine Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of pyrido[2,3-b]pyrazine (B189457) derivatives. These studies typically employ methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. rsc.orgnih.gov Such calculations are crucial for understanding the fundamental characteristics of these molecules, including their stability, reactivity, and potential for applications in various fields like nonlinear optics and materials science. nih.govrsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the band gap (Egap), is a key parameter that influences the molecule's reactivity and kinetic stability. rsc.org A smaller band gap generally corresponds to higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties. nih.gov

For pyrido[2,3-b]pyrazine derivatives, DFT calculations have shown that the band gap can be tuned by altering the substituent groups on the core structure. rsc.org For instance, studies on various substituted pyrido[2,3-b]pyrazines have reported band gaps in the range of 1.67 to 3.444 eV. rsc.orgrsc.org The distribution of the HOMO and LUMO across the molecule provides insights into the regions susceptible to electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gap for a Representative Pyrido[2,3-b]pyrazine System

Parameter Energy (eV)
EHOMO -5.34 to -5.97 rsc.org
ELUMO -3.61 to -3.70 rsc.org

Note: The values presented are a range from studies on various substituted pyrido[2,3-b]pyrazines and are illustrative for the class of compounds.

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Indicates the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A lower hardness value suggests higher reactivity. rsc.org

Chemical Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity. rsc.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on pyrido[2,3-b]pyrazine derivatives have shown a correlation between a lower band gap and smaller hardness values, indicating increased reactivity. rsc.org For example, a compound with a band gap of 3.444 eV was found to have a hardness of 1.722 eV and a softness of 0.290 eV⁻¹. rsc.org

Table 2: Representative Global Reactivity Parameters for a Pyrido[2,3-b]pyrazine Derivative

Parameter Value Reference
Chemical Hardness (η) 1.722 eV rsc.org

Note: These values are based on a specific substituted pyrido[2,3-b]pyrazine and serve as an example.

The dipole moment (μ) and polarizability (α) are important electronic properties that influence a molecule's interaction with electric fields and its solubility in polar solvents. DFT calculations are frequently used to determine these parameters for pyrido[2,3-b]pyrazine systems. nih.gov Higher values of dipole moment and polarizability are often associated with significant nonlinear optical (NLO) responses. For instance, a study on a series of pyrido[2,3-b]pyrazine derivatives reported calculated average polarizability values around 3.90 x 10⁻²³ esu. rsc.org

Table 3: Calculated Dipole Moment and Polarizability for a Pyrido[2,3-b]pyrazine Derivative

Parameter Calculated Value Reference
Dipole Moment (μ) Varies with substitution rsc.orgnih.gov

Note: The presented polarizability is for a specific derivative and is illustrative.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is then compared with the experimental one, often after applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov

This correlative approach allows for a detailed assignment of the observed vibrational bands to specific modes of molecular motion, such as stretching, bending, and torsional vibrations of the pyrido[2,3-b]pyrazine core and its substituents. nih.gov Such studies have been successfully applied to various pyrazine (B50134) and related heterocyclic systems, providing a deeper understanding of their structural characteristics. nih.govchemrxiv.org

Advanced Computational Simulations

While DFT calculations provide valuable information about the static properties of molecules, advanced computational simulations, such as molecular dynamics (MD), can offer insights into their dynamic behavior. MD simulations can be used to study the conformational changes of flexible substituents, the interactions of the molecule with solvent molecules, and its behavior in larger molecular assemblies. Although specific MD studies on 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine are not prominently available in the literature, the methodology is well-suited for exploring the dynamic aspects of this and related compounds. For instance, MD simulations could be employed to investigate the transport properties of these molecules in materials or their interaction with biological macromolecules in drug design studies.

Nonadiabatic Molecular Dynamics Studies for Reaction Mechanisms (e.g., photo-oxidation)

Nonadiabatic molecular dynamics simulations are a powerful tool for understanding the complex reaction pathways that occur after a molecule absorbs light. These simulations can model processes where the system evolves on multiple electronic potential energy surfaces simultaneously, which is crucial for describing photochemical reactions like photo-oxidation. researchgate.net

For nitrogen-containing heterocyclic compounds, photo-oxidation can proceed through a series of complex steps involving electronically excited states. researchgate.net The initial photoexcitation promotes the molecule to an excited state, which can then interact with molecular oxygen. The specific reaction pathways, including the formation of intermediates like nitroso oxides, are highly dependent on the electronic structure of the parent molecule. researchgate.net

While specific nonadiabatic dynamics studies on this compound are not extensively documented in the literature, the principles can be inferred from studies on related nitrogen heterocycles like pyrazine. researchgate.netresearchgate.netnih.gov In such systems, the dynamics are often governed by conical intersections—points where potential energy surfaces cross—which facilitate rapid, radiationless decay back to the ground state or to other excited states. researchgate.netnih.gov The presence of chloro and dimethyl substituents on the pyrido[2,3-b]pyrazine core would be expected to modulate the energies of the involved electronic states and the topography of the potential energy surfaces, thereby influencing the rates and outcomes of photo-oxidation reactions.

Theoretical investigations into the gas-phase oxidation mechanisms of various nitrogen-containing organic compounds have highlighted the complexity of these reactions and the necessity of computational tools to elucidate the multi-well potential energy surfaces involved. osti.gov Such studies provide a foundational understanding that can be extended to more complex systems like this compound.

Exploration of Electronic Transitions and Excited States

The study of electronic transitions and excited states is fundamental to understanding the photophysical behavior of molecules, including their absorption and emission properties. Computational methods are invaluable for characterizing these states and the transitions between them.

For pyrido[2,3-b]pyrazine derivatives, DFT and TD-DFT calculations have been successfully employed to analyze their electronic properties. nih.govrsc.orgrsc.orgresearchgate.net These studies often focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic transitions and chemical reactivity. nih.govrsc.orgrsc.orgresearchgate.net

In a study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to investigate their spectroscopic and electronic properties. nih.govrsc.orgrsc.orgresearchgate.net The calculations revealed that these compounds possess varying HOMO-LUMO gaps, which influence their electronic absorption wavelengths. For instance, a derivative with a lower energy gap of 3.444 eV exhibited a higher absorption wavelength. nih.govrsc.orgresearchgate.net

The nature of the electronic transitions can also be elucidated. For many donor-acceptor substituted pyrido[2,3-b]pyrazines, the lowest energy transition is characterized as an intramolecular charge transfer (ICT) from the donor moiety to the acceptor (the pyrido[2,3-b]pyrazine core). rsc.org This ICT character is responsible for the broad emission spectra observed in these compounds, ranging from blue to red. rsc.org

For this compound, the chlorine atom (an electron-withdrawing group) and the dimethyl groups (electron-donating groups) would significantly influence the energies of the HOMO and LUMO. This substitution pattern would, in turn, affect the HOMO-LUMO gap and the character of the electronic transitions. Theoretical calculations, such as those summarized in the table below for related compounds, provide a framework for predicting these properties.

Table 1: Calculated Electronic Properties of Substituted Pyrido[2,3-b]pyrazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 4-5.97-3.612.36
Compound 5-5.82-3.652.17
Compound 6-5.68-3.672.01
Compound 7-5.34-3.701.64
Data derived from computational studies on related pyrido[2,3-b]pyrazine systems for comparative purposes. rsc.org

Theoretical studies on the parent molecule, pyrazine, have utilized advanced methods like the extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) to accurately describe the potential energy surfaces of its low-lying excited singlet states. researchgate.netnih.gov These high-level calculations are essential for correctly modeling the complex photophysics, including the behavior around conical intersections. researchgate.netnih.gov Similar sophisticated computational approaches would be necessary to fully unravel the excited-state dynamics of this compound.

Vi. Coordination Chemistry of Pyrido 2,3 B Pyrazine Ligands and Their Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyrido[2,3-b]pyrazine (B189457) ligands typically involves the reaction of a metal salt or a precursor complex with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure, bonding, and electronic properties.

Rhenium(I) tricarbonyl complexes featuring pyrido[2,3-b]pyrazine-derived ligands have been synthesized and characterized, often exhibiting a general formula of fac-[ReBr(CO)₃(L)], where L represents the pyrido[2,3-b]pyrazine ligand. mdpi.comresearchgate.net The synthesis involves the reaction of a rhenium carbonyl precursor, such as [ReBr(CO)₅], with the respective ligand. mdpi.com

Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in confirming the coordination geometry of these complexes. The presence of characteristic carbonyl stretching frequencies in the IR spectrum confirms the retention of the facially capped, tri-carbonyl arrangement around the rhenium center. mdpi.com X-ray crystallography has provided definitive structural evidence for some of these complexes, revealing a bidentate coordination of the pyrido[2,3-b]pyrazine ligand to the Rhenium(I) ion. researchgate.net This coordination typically occurs through the nitrogen atoms of the pyridine (B92270) and pyrazine (B50134) rings, forming a stable chelate structure. researchgate.net

Table 1: Spectroscopic Data for a Representative Rhenium(I) Complex with a Pyrido[2,3-b]pyrazine Derivative

ComplexIR ν(CO) (cm⁻¹)Luminescence Emission Max (nm)Reference
fac-[ReBr(CO)₃(L)]~2020-2040~600-700 (solid state) researchgate.net

The coordination chemistry of Nickel(II) and Copper(II) with pyrido[2,3-b]pyrazine ligands has been explored, leading to the formation of complexes with interesting structural and electronic properties. For instance, a Nickel(II) complex with a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine ligand has been reported, where two ligand molecules coordinate to the nickel center through the outermost nitrogen atoms of the pyridopyrazine moiety. researchgate.net

The synthesis of these complexes often involves the reaction of Ni(II) or Cu(II) salts, such as chlorides or acetates, with the pyrido[2,3-b]pyrazine ligand in a suitable solvent like ethanol. rsc.orgnih.gov The resulting complexes can exhibit various coordination geometries depending on the stoichiometry and the nature of the substituents on the ligand. For example, with ligands like dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, which is structurally related to the pyrido[2,3-b]pyrazine core, Copper(II) has been shown to form both mononuclear and dinuclear complexes. nih.gov

Characterization of these complexes is typically achieved through techniques such as FT-IR, UV-Vis spectroscopy, and in some cases, single-crystal X-ray diffraction. rsc.orgnih.gov The IR spectra provide evidence of ligand coordination by showing shifts in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic rings. rsc.org

Table 2: Characterization Data for Representative Ni(II) and Cu(II) Complexes with Related Ligands

ComplexMetal IonCoordination GeometryKey Spectroscopic FeatureReference
[Ni(L)₂(anion)₂]Ni(II)Octahedral (inferred)Coordination via pyrazine N atoms researchgate.net
[CuCl₂(py-2pz)]₂Cu(II)Dinuclear, bidentate ligandBidentate coordination via pyridine and pyrazine N atoms nih.gov

Ruthenium(II) complexes containing polypyridyl ligands are of significant interest, and pyrido[2,3-b]pyrazines can serve as versatile ligands in this context. The synthesis of Ruthenium(II) complexes with ligands derived from dipyrido[3,2-a:2′,3′-c]phenazine, which shares structural similarities with the pyrido[2,3-b]pyrazine framework, has been reported. researchgate.net These syntheses often start from a ruthenium precursor like [Ru(CO)₂Cl₂]n. researchgate.net The resulting complexes are characterized by spectroscopic methods, with IR spectroscopy being crucial for identifying the coordination of carbonyl ligands. researchgate.net

While specific studies on Cobalt complexes with 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine are limited, the coordination chemistry of Cobalt(II) with related pyrazine and bipyridine ligands provides valuable insights. rsc.orgresearchgate.net For instance, Cobalt(II) is known to form coordination polymers with pyrazine, where the pyrazine acts as a bridging ligand. rsc.org The reaction of CoCl₂ with N,N'-diphenylazodioxide in the presence of bipyridine has been shown to yield a mixed-ligand Cobalt(II) complex with a trigonal prismatic geometry. nih.gov It is anticipated that pyrido[2,3-b]pyrazine ligands would coordinate to Cobalt(II) in a similar bidentate fashion through their nitrogen donor atoms.

Investigation of Metal-Ligand Binding Modes and Selectivity

The binding mode of pyrido[2,3-b]pyrazine ligands to metal centers is a key aspect of their coordination chemistry. These ligands typically act as bidentate chelators, coordinating to a metal ion through one of the nitrogen atoms of the pyridine ring and a nitrogen atom of the pyrazine ring. researchgate.netnih.gov This mode of coordination results in the formation of a stable five-membered chelate ring.

The "chameleon-like" coordinating ability of related 2,3-di(pyridyl)pyrazine-type ligands has been noted, highlighting their versatility in binding to metal ions in various modes. nih.gov This adaptability is also expected for pyrido[2,3-b]pyrazine ligands and their derivatives. The specific substituents on the ligand framework can influence the preferred binding mode and the stability of the resulting complex.

The selectivity of a ligand for a particular metal ion is a critical factor in the design of coordination compounds for specific applications. While detailed selectivity studies for this compound are not extensively documented, the principles of hard and soft acids and bases (HSAB) theory can provide some guidance. The nitrogen donors in the pyrido[2,3-b]pyrazine ligand are borderline in terms of hardness, suggesting they can coordinate to a wide range of transition metals. The electronic properties of the ligand, influenced by substituents like the chloro and methyl groups, can fine-tune this selectivity. For example, electron-donating groups would enhance the basicity of the nitrogen atoms, potentially favoring coordination to harder metal ions.

Design and Properties of Multi-Metallic Assemblies

The ability of pyrido[2,3-b]pyrazine ligands to bridge multiple metal centers makes them excellent building blocks for the construction of multi-metallic assemblies. These assemblies are of great interest due to their potential applications in catalysis, molecular electronics, and artificial photosynthesis.

A key goal in the design of multi-metallic assemblies is to achieve strong electronic communication between the metal centers. This communication is mediated by the bridging ligand and is crucial for processes such as electron transfer. The structure of the bridging ligand, including its length, rigidity, and the nature of its frontier orbitals, dictates the extent of metal-metal communication.

Ligands based on the pyrido[2,3-b]pyrazine framework can be functionalized to create extended and conjugated systems that facilitate electronic coupling between coordinated metal ions. For instance, the synthesis of a new bidentate bridging ligand, 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine, and its mono- and bi-metallic Ru(II) complexes has demonstrated enhanced metal-metal communication compared to classical polypyridyl analogues. rsc.org This enhancement is evidenced by the separation of the two Ru(III)/Ru(II) redox couples in the bimetallic complex. rsc.org

The design of heterobimetallic complexes, where two different metal ions are bridged by a single ligand, allows for the creation of systems with unique and tunable properties. nih.gov The stepwise assembly of such complexes, often involving the preparation of a mononuclear synthon that can then react with a second metal complex, is a common synthetic strategy. nih.gov Pyrido[2,3-b]pyrazine ligands with distinct coordination pockets can be designed to selectively bind different metal ions, leading to the formation of well-defined heterobimetallic assemblies. The synthesis of pyrazine-bridged polymetallic copper-iridium clusters further illustrates the potential of pyrazine-type ligands in constructing complex, multi-metallic architectures.

Coordination Chemistry of Pyrido[2,3-b]pyrazine Ligands and their Metal Complexes: A Focus on Bimetallic Systems

The field of coordination chemistry has seen a surge of interest in polynuclear metal complexes, driven by their potential applications in catalysis, materials science, and as models for biological systems. Among the vast array of ligands utilized to construct these complex architectures, nitrogen-containing heterocyclic compounds have proven to be particularly versatile. Pyrido[2,3-b]pyrazines, a class of fused aromatic heterocycles, have emerged as intriguing building blocks for the synthesis of bimetallic complexes, owing to their ability to bridge two metal centers in close proximity. This article delves into the structural and electronic properties of bimetallic systems supported by pyrido[2,3-b]pyrazine and its derivatives, with a particular focus on the anticipated characteristics of complexes bearing the "this compound" ligand.

Bimetallic Complexes

The ability of pyrido[2,3-b]pyrazine ligands to act as bridging units between two metal centers is a key feature of their coordination chemistry. The nitrogen atoms within the pyrazine ring can coordinate to two different metal ions, facilitating the formation of bimetallic structures. This arrangement allows for the study of metal-metal interactions, which are fundamental to understanding and developing new catalysts and functional materials.

Structural Insights from Analogous Systems

Further understanding of the structural perturbations upon metal coordination can be derived from bimetallic ruthenium(II) complexes of 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP), an analogue of pyridopyrazine-based bridging ligands. In the bimetallic complex [{(bpy)₂Ru}₂(dpTP)]⁴⁺, the coordination of the ruthenium centers leads to some distortion of the bridging ligand. rsc.org Specifically, most of the bonds within the central pyrazine ring of the thienopyrazine core undergo elongation by up to 0.035 Å, while the bond between the carbons bearing the pyridyl substituents shortens by approximately 0.02 Å. rsc.org The Ru-N bond lengths for the coordination to the pyrazine and pyridine nitrogens of the dpTP ligand are 2.079 Å and 2.042 Å, respectively. rsc.org The intermetallic Ru-Ru distance in this complex is reported to be 6.972 Å. rsc.org

Table 1: Selected Structural Data for a Bimetallic Ruthenium(II) Complex with a Thienopyrazine Analogue
ComplexMetal-Metal Distance (Å)Ru-N (pyrazine) (Å)Ru-N (pyridine) (Å)
[{(bpy)₂Ru}₂(dpTP)]⁴⁺6.9722.0792.042

Data sourced from a study on a bimetallic ruthenium(II) complex with 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP), an analogue of pyridopyrazine-based bridging ligands. rsc.org

Electronic Properties and Substituent Effects

The electronic properties of bimetallic pyrido[2,3-b]pyrazine complexes are of significant interest as they govern the extent of electronic communication between the metal centers. This communication is crucial for applications in areas such as molecular electronics and photocatalysis. The nature of the substituents on the pyridopyrazine ligand plays a pivotal role in modulating these electronic properties.

The this compound ligand possesses both electron-donating (methyl) and electron-withdrawing (chloro) groups. The methyl groups (-CH₃) are generally considered to be electron-donating through an inductive effect, which would increase the electron density on the pyridopyrazine ring system. In contrast, the chloro group (-Cl) is electron-withdrawing via its inductive effect, but can also exhibit a weak electron-donating resonance effect. The net electronic influence of these substituents will impact the energy levels of the ligand's molecular orbitals and, consequently, the redox potentials of the resulting bimetallic complex.

Studies on ruthenium(II) polypyridyl complexes have shown that electron-donating substituents on the ligands generally make the metal center easier to oxidize (a less positive redox potential), while electron-withdrawing groups make oxidation more difficult (a more positive redox potential). rsc.orgrsc.org For example, the introduction of electron-withdrawing dicarboxy-bipyridine ligands shifts the Ru(II)/Ru(III) oxidation potential to more positive values. rsc.org Therefore, for a bimetallic complex of this compound, the competing electronic effects of the chloro and dimethyl groups would fine-tune the redox properties of the metal centers.

Electrochemical studies, such as cyclic voltammetry, are powerful tools for probing the electronic communication in bimetallic systems. In the case of the bimetallic ruthenium(II) complex of dpTP, the separation between the two Ru(II)/Ru(III) oxidation waves provides a measure of the metal-metal coupling. rsc.org A larger separation indicates stronger electronic communication through the bridging ligand. rsc.org For a hypothetical bimetallic ruthenium complex with this compound, the degree of metal-metal communication would be influenced by the electronic nature of the substituted bridge.

Table 2: Electrochemical Data for Monometallic and Bimetallic Ruthenium(II) Complexes with a Thienopyrazine Analogue
ComplexRu(II)/Ru(III) Oxidation (V vs. Fc⁺/Fc)Ligand-based Reductions (V vs. Fc⁺/Fc)
[Ru(bpy)₂(dpTP)]²⁺1.07-1.01, -1.72, -1.96
[{(bpy)₂Ru}₂(dpTP)]⁴⁺Not explicitly stated as two separate waves-0.62, -1.32

Data sourced from a study on ruthenium(II) complexes with 2,3-bis(2-pyridyl)thieno[3,4-b]pyrazine (dpTP). The original data was reported vs. Ag/Ag⁺ and has been converted for consistency where possible; direct values for the bimetallic oxidation peak separations were not provided in the abstract. rsc.org

Vii. Advanced Material Science Applications and Electrochemical Research

Development of Pyrido[2,3-b]pyrazine-Based Fluorescent Materials

The unique electronic structure of the pyrido[2,3-b]pyrazine (B189457) core has been harnessed to create a new class of tailor-made fluorescent materials. rsc.org By systematically modifying the molecular architecture, particularly in a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) configuration, scientists have developed compounds that exhibit a wide range of emission colors. rsc.orgresearchgate.net These D-A type molecules often feature intramolecular charge transfer (ICT) transitions, which are crucial to their optical properties. researchgate.netbohrium.com The pyrido[2,3-b]pyrazine moiety typically serves as the electron-acceptor, and its high electron-accepting ability is key to these properties. rsc.org The design of these materials also considers the challenge of aggregation-caused quenching (ACQ), where fluorescence is diminished in the solid state. This can be overcome by creating non-planar or twisted molecular structures. rsc.org

A primary focus of research has been the fine-tuning of emission properties for use in OLEDs. rsc.org By carefully selecting and attaching different electron-donating groups to the pyrido[2,3-b]pyrazine acceptor core, researchers can control the intramolecular charge-transfer extent and adjust the material's band gap. rsc.orgnih.gov This strategy allows for the continuous and predictable tuning of the emission color across the entire visible spectrum, from pure blue to orange and red. rsc.orgresearchgate.netnih.gov

Several studies have demonstrated the successful implementation of this approach. For instance, by combining the pyrido[2,3-b]pyrazine acceptor with donors like carbazole (B46965) (Cz), dimethylacridine (DMAC), or phenoxazine (B87303) (PXZ), scientists have created materials that exhibit thermally activated delayed fluorescence (TADF). nih.gov This mechanism is highly efficient for harvesting excitons in OLEDs. Devices using these materials have achieved high external quantum efficiencies (EQEs), with a yellow-emitting OLED reaching up to 20.0% and an orange-emitting one achieving 15.4%. rsc.org The versatility of the pyrido[2,3-b]pyrazine core enables the development of full-color fluorescent materials, which is a critical step for cost-effective multicolor display applications. rsc.org

Table 1: Performance of OLEDs Based on Pyrido[2,3-b]pyrazine Derivatives

Emitter TypeDonor Group(s)Emission ColorMax. External Quantum Efficiency (EQE)
TADFNot specifiedYellow20.0%
TADFNot specifiedOrange15.4%
TADFDMAC / PXZGreen, Yellow, Orange-Red12.9% - 16.7%
FluorescenceCzPure Blue1.2%
TADF4CzPyzSky-Blue24.1%

Exploration of Nonlinear Optical (NLO) Properties

Derivatives of pyrido[2,3-b]pyrazine have shown significant promise as nonlinear optical (NLO) materials, which are vital for various technological applications. nih.govrsc.orgresearchgate.net NLO materials can alter the properties of light passing through them, a phenomenon essential for optical switching and frequency conversion. The NLO response in these organic molecules arises from their molecular structure, particularly the arrangement of electron-donating and accepting groups that facilitates charge transfer.

The key design principle for enhancing the NLO response in this class of compounds is the creation of a strong intramolecular charge transfer system. nih.govrsc.orgresearchgate.net This is typically achieved by synthesizing molecules with a D-π-A (donor-pi bridge-acceptor) structure. Density Functional Theory (DFT) calculations have been instrumental in understanding and predicting the NLO properties of these molecules. nih.govrsc.org

Research has shown that a lower energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlates with a stronger NLO response. nih.govrsc.orgresearchgate.net For example, in a series of synthesized pyrido[2,3-b]pyrazine derivatives, the compound with the smallest energy gap (3.444 eV) exhibited the highest NLO response. nih.govrsc.orgresearchgate.net The calculated NLO properties, including average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities, confirm the potential of these materials. For one derivative, these values were as high as 3.90 × 10⁻²³ esu, 15.6 × 10⁻³⁰ esu, and 6.63 × 10⁻³⁵ esu, respectively. nih.govrsc.orgresearchgate.net Furthermore, studies on X-shaped pyrazine (B50134) derivatives show that the relative position of donor and acceptor groups can influence the nature of the NLO response, shifting it from dipolar to octupolar. rsc.org

Table 2: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative

PropertySymbolValueUnit
Average Polarizability⟨α⟩3.90 x 10⁻²³esu
First Hyperpolarizabilityβtot15.6 x 10⁻³⁰esu
Second Hyperpolarizability⟨γ⟩6.63 x 10⁻³⁵esu

The strong NLO responses observed in pyrido[2,3-b]pyrazine-based compounds indicate their significant potential for use in advanced optoelectronic technologies. nih.govrsc.orgresearchgate.net Materials with high hyperpolarizabilities are sought after for applications in optical data storage, telecommunications, and optical computing. The excellent thermal stability and tunable opto-electronic properties of these dyes further enhance their suitability for practical devices. researchgate.netbohrium.com The combination of fluorescence, semiconducting character, and NLO properties makes the pyrido[2,3-b]pyrazine scaffold a highly versatile platform for creating multifunctional materials for next-generation electronics and photonics. researchgate.net

Research on Organic Semiconductor Properties

The pyrido[2,3-b]pyrazine core and its derivatives are recognized for their excellent semiconducting properties. rsc.org This is largely due to the electron-deficient nature of the pyrazine and pyridine (B92270) rings, which facilitates electron transport. In donor-acceptor molecular designs, the HOMO and LUMO energy levels can be effectively tuned. bohrium.com Cyclic voltammetry has been used to determine these energy levels, with HOMO levels observed in the range of -5.32 to -5.86 eV and LUMO levels from -3.34 to -3.40 eV for certain derivatives. bohrium.com These values are comparable to other established ambipolar materials, suggesting that both holes and electrons can be transported, a desirable characteristic for many organic electronic devices like Organic Field-Effect Transistors (OFETs). researchgate.netbohrium.com

Electrochemical Sensing Methodologies

Beyond optoelectronics, pyrido[2,3-b]pyrazine derivatives have been successfully utilized in the development of electrochemical sensors. nih.govrsc.orgresearchgate.net Specifically, they have been employed for the electrochemical sensing of DNA. nih.govrsc.orgresearchgate.net In this application, the pyrido[2,3-b]pyrazine compound acts as a recognition element that interacts with the target DNA molecules. This interaction can be monitored using electrochemical techniques like cyclic voltammetry (CV). nih.gov CV is a sensitive method that can detect very low concentrations of DNA and small fluctuations in its concentration. nih.gov The development of these novel heterocyclic compounds for DNA sensing represents a significant advancement, as it provides a relatively simple and inexpensive detection method compared to other techniques. nih.govrsc.orgresearchgate.net

Application in Electrochemical DNA Sensing and Biosensor Development

The development of electrochemical DNA biosensors is a significant field of research, focused on creating devices for the fast, simple, and cost-effective detection of specific DNA sequences. These sensors typically utilize a conductive material coated with a DNA recognition element. When the target DNA in a sample binds to this element, it causes a measurable change in the electrical properties of the sensor. Cyclic voltammetry (CV) is a widely used technique in this context, as it is highly sensitive to small changes in DNA concentration and can even detect very low amounts of DNA.

Recent research has explored the use of pyrido[2,3-b]pyrazine derivatives as a novel class of materials for the electrochemical sensing of DNA for the first time. Although this is an emerging application, initial studies have demonstrated the potential of these compounds to interact with DNA and produce a detectable electrochemical response.

Detailed Research Findings

A study investigating a series of newly synthesized indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives has provided the first insights into their DNA sensing capabilities. The research employed cyclic voltammetry to monitor the interaction between these compounds and single-stranded salmon sperm DNA (ss-DNA). The fundamental principle of this application is that the interaction between the pyrido[2,3-b]pyrazine derivative and the DNA on the electrode surface alters the electrochemical signal.

In the study, a glassy carbon electrode (GCE) was used as the working electrode within a three-electrode system. The cyclic voltammograms of the pyrido[2,3-b]pyrazine derivatives were recorded both in the absence and presence of ss-DNA. For the studied derivatives, distinct anodic and cathodic peaks were observed in the initial voltammograms. Upon the introduction of ss-DNA, notable changes in these voltammograms were recorded, signifying an interaction between the compounds and the DNA. Specifically, the current of both the anodic and cathodic peaks decreased. Additionally, a shift in the peak potentials was observed, with the anodic peak moving to a more positive potential and the cathodic peak to a more negative potential, resulting in an increased peak-to-peak potential separation. These changes are indicative of the formation of a complex between the pyrido[2,3-b]pyrazine derivative and the DNA, which affects the electron transfer process at the electrode surface.

While these initial findings establish a proof-of-concept for the use of pyrido[2,3-b]pyrazine derivatives in electrochemical DNA sensing, the research is still in a preliminary phase. The study successfully demonstrated a qualitative interaction, but further investigations are required to determine quantitative metrics such as the limit of detection, sensitivity, and selectivity for specific DNA sequences. The development of these compounds into practical biosensors will depend on optimizing the molecular structure and the sensing platform to achieve the high performance required for diagnostic applications.

Interactive Data Table: Electrochemical Response of Pyrido[2,3-b]pyrazine Derivatives to ss-DNA

CompoundObservation upon addition of ss-DNAAnodic Peak ShiftCathodic Peak ShiftPeak-to-Peak SeparationReference
Derivative 4Decrease in peak currentsPositive shiftNegative shiftIncreased
Derivative 5Decrease in peak currentsPositive shiftNegative shiftIncreased

Q & A

Q. Table 1. Synthetic Optimization for this compound

StepReagents/ConditionsYield (%)Key Reference
CyclizationKOtBu, NMP, 100°C72
ChlorinationNBS, DMSO, rt85
MethylationMe₃SiCH₂Cl, Pd/Cu, THF68

Q. Table 2. Analytical Data for Characterization

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz, CDCl₃)δ 2.45 (s, 3H, CH₃), δ 2.62 (s, 3H, CH₃), δ 8.21 (s, 1H, H5)
HRMS (ESI+)m/z 194.0481 [M+H]⁺ (calc. 194.0484)

Critical Research Gaps

  • Metabolite Identification : No studies on in vivo metabolism (e.g., CYP450-mediated oxidation of methyl groups) are reported. LC-MS/MS with isotopically labeled analogs is recommended .
  • Toxicity Profiling : Acute toxicity (LD₅₀) and genotoxicity (Ames test) data are lacking for preclinical development .

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